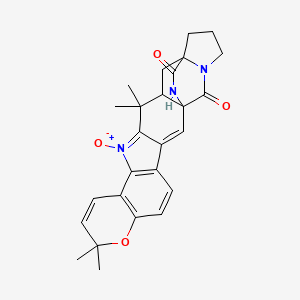

Avrainvillamide

描述

Avrainvillamide is a fungal metabolite and monomeric form of stephacidin B that has been found in A. ochraceus. It is active against S. aureus, S. pyogenes, and E. faecalis (MICs = 12.5, 12.5, and 25 µg/ml, respectively). This compound inhibits the growth of LNCaP, BT-549, T47D, and MALME-3M cancer cells with GI50 values of 0.24, 0.62, 0.21, and 0.41 µM, respectively.

作用机制

Avrainvillamide: A Detailed Mechanism of Action

This compound, also known as tetramethyl(oxido)dione, is a natural product with significant antiproliferative properties . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the nucleolar phosphoprotein nucleophosmin (NPM1) and the nuclear export factor chromosome region maintenance 1 homolog (CRM1) . NPM1 is a multifunctional phosphoprotein predominantly located within the nucleoli of eukaryotic cells . Mutations within its C-terminal domain are frequently observed in patients with acute myeloid leukemia (AML), resulting in aberrant, cytoplasmic localization of the mutant protein .

Mode of Action

This compound interacts with both wild-type and AML-associated mutant forms of NPM1 . It binds to proteins, including nucleophosmin, by S-alkylation of cysteine residues . A specific interaction between this compound and Cys275 of certain NPM1 mutants mediates the relocalization of these proteins to the nucleolus . This compound treatment also inhibits nuclear export of CRM1 cargo proteins, including AML-associated NPM1 mutants .

Biochemical Pathways

This compound affects multiple biochemical pathways. It restores nucleolar localization of certain AML-associated mutant forms of NPM1 . This relocalization is mediated by interactions of this compound with mutant NPM1 and CRM1 . This compound treatment displaces Thr199-phosphorylated NPM1 from duplicated centrosomes, leads to an accumulation of supernumerary centrosomes, and inhibits dephosphorylation of Thr199-phosphorylated NPM1 by protein phosphatase 1 .

Pharmacokinetics

It’s known that this compound and its dimerization product stephacidin b readily equilibrate under physiological conditions .

Result of Action

This compound has profound effects on the localization of cytoplasmic mutants of NPM1 . It restores nucleolar localization of certain AML-associated mutant forms of NPM1 . This compound treatment also displaces Thr199-phosphorylated NPM1 from duplicated centrosomes, leads to an accumulation of supernumerary centrosomes, and inhibits dephosphorylation of Thr199-phosphorylated NPM1 by protein phosphatase 1 .

Action Environment

It’s known that this compound and its dimerization product stephacidin b readily equilibrate under physiological conditions , suggesting that the compound’s action may be influenced by the physiological environment of the cell.

生化分析

Biochemical Properties

Avrainvillamide interacts with several biomolecules, most notably the nucleolar phosphoprotein nucleophosmin (NPM) . It binds to proteins, including NPM, by S-alkylation of cysteine residues . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound exhibits submicromolar antiproliferative effects in cultured human cancer cells . It has been shown to induce nuclear retention of certain AML-associated mutant forms of NPM1 in OCI-AML3 cells and primary AML cells . Additionally, this compound treatment leads to proteasomal degradation of NPM1 and the nuclear export factor CRM1 .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific interactions with mutant NPM1 and exportin-1 (Crm1) . It inhibits nuclear export of Crm1 cargo proteins, including AML-associated NPM1 mutants . Furthermore, this compound treatment displaces Thr199-phosphorylated NPM1 from duplicated centrosomes, inhibits dephosphorylation of Thr199-phosphorylated NPM1 by protein phosphatase 1 .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are mediated by its interactions with mutant NPM1 and Crm1

Subcellular Localization

This compound has been shown to restore nucleolar localization of certain AML-associated mutant forms of NPM1 . This suggests that this compound may be targeted to the nucleolus within cells

属性

IUPAC Name |

9,9,16,16-tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-23(2)10-8-15-17(33-23)7-6-14-16-12-26-18(24(3,4)20(16)29(32)19(14)15)13-25(21(30)27-26)9-5-11-28(25)22(26)31/h6-8,10,12,18H,5,9,11,13H2,1-4H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXLLOQTGLPCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

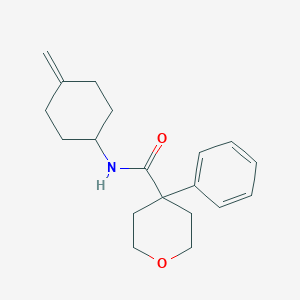

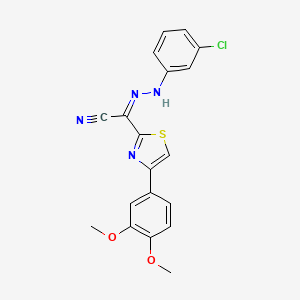

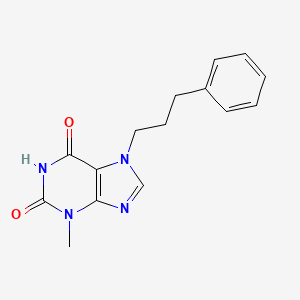

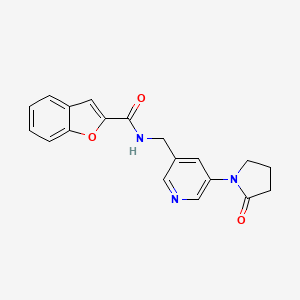

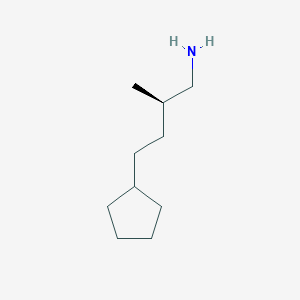

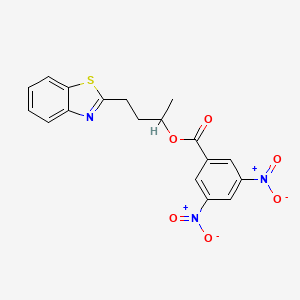

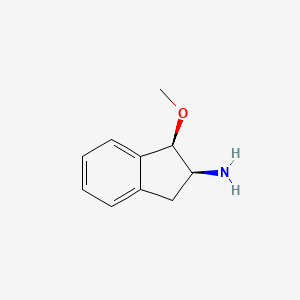

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)

![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)

![4-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2978653.png)

![1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2978654.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2978659.png)

![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)